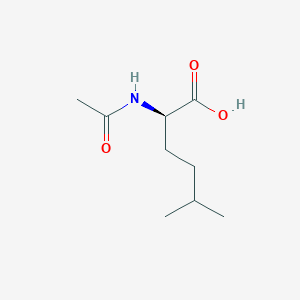

(R)-2-Acetamido-5-methylhexanoic acid

Description

Contextualization within the Field of Chiral Acylamino Acids

Chiral acylamino acids, the class of compounds to which (R)-2-Acetamido-5-methylhexanoic acid belongs, are fundamental building blocks in the synthesis of a wide array of biologically active molecules. researchgate.netnih.gov These compounds are characterized by a chiral center at the alpha-carbon, an acyl group attached to the amino group, and a carboxylic acid function. They serve as versatile tools in the synthesis of pharmaceuticals and fine chemicals. researchgate.net The specific acyl group and the nature of the side chain significantly influence the molecule's properties and potential applications.

Importance of Stereochemistry in Chemical Biology and Organic Synthesis

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is of paramount importance in drug action and biological processes. mhmedical.combrainly.in The shape of a molecule is a key factor in its interaction with biological targets such as enzymes and receptors. mhmedical.comlibretexts.org Most biological molecules, including proteins and amino acids, are chiral. libretexts.orglongdom.org Consequently, different stereoisomers (enantiomers) of a chiral compound can exhibit vastly different biological activities, with one enantiomer often being therapeutic while the other may be inactive or even harmful. longdom.orgwikipedia.org

The precise spatial arrangement of functional groups in this compound, dictated by its (R)-configuration, is therefore critical. In organic synthesis, controlling stereochemistry is a central challenge and a major focus of research, enabling the creation of enantiomerically pure compounds for specific applications. organic-chemistry.org

Historical Development and Contemporary Research Significance

While specific historical milestones for this compound are not extensively documented in readily available literature, the broader field of chiral amino acid chemistry has a rich history. The development of methods for the asymmetric synthesis and resolution of amino acids has been a continuous area of research.

Contemporary research often focuses on the use of N-acyl amino acids in various applications. For instance, they are investigated as surfactants and as key components in the synthesis of more complex molecules. researchgate.netbohrium.com Research in this area includes the development of efficient synthetic routes, including chemical and enzymatic methods, to produce enantiomerically pure N-acyl amino acids. researchgate.netbohrium.com The study of chiral amino acid derivatives is also crucial in the field of metabolomics for identifying potential disease biomarkers. mdpi.com

Overview of Research Trajectories and Future Directions

Future research involving this compound and related chiral acylamino acids is likely to follow several key trajectories. One promising area is the development of novel catalytic systems for their efficient and highly stereoselective synthesis. organic-chemistry.org Another direction is the exploration of their utility as building blocks for new pharmaceuticals and bioactive materials. chimia.ch Furthermore, the investigation of N-acyl amino acids in biological systems continues to be an active area of research, with potential applications in understanding and modulating cellular processes. nih.govresearchgate.net The development of chemo-enzymatic and fermentation methods for the greener synthesis of these compounds is also a significant future direction. bohrium.com

Data Tables

Table 1: Physicochemical Properties of a Related Compound (5-Methylhexanoic acid)

| Property | Value | Source |

| Molecular Formula | C7H14O2 | nih.gov |

| Average Molecular Weight | 130.1849 g/mol | hmdb.ca |

| Monoisotopic Molecular Weight | 130.099379692 Da | hmdb.ca |

| IUPAC Name | 5-methylhexanoic acid | hmdb.ca |

| CAS Registry Number | 628-46-6 | hmdb.ca |

Table 2: Synthetic Methods for N-Acyl Amino Acids

| Method | Description | Advantages | Disadvantages |

| Schotten-Baumann condensation | Reaction of an amino acid with an acyl chloride in the presence of a base. | Commonly used in industry. | May produce by-products and require purification. researchgate.net |

| Enzymatic Synthesis | Use of enzymes, such as lipases, to catalyze the acylation of amino acids. | Mild reaction conditions, environmentally friendly. | Lower yield, high enzyme cost. bohrium.com |

| Chemo-enzymatic Method | A combination of chemical and enzymatic steps to achieve the desired synthesis. | Combines the advantages of both methods. | Has not been widely promoted. bohrium.com |

| Fermentation | Use of microorganisms to produce N-acyl amino acids. | Low production costs, environmentally friendly. | Technology is not yet mature. bohrium.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

(2R)-2-acetamido-5-methylhexanoic acid |

InChI |

InChI=1S/C9H17NO3/c1-6(2)4-5-8(9(12)13)10-7(3)11/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t8-/m1/s1 |

InChI Key |

DVFFMAIDIFRYDO-MRVPVSSYSA-N |

Isomeric SMILES |

CC(C)CC[C@H](C(=O)O)NC(=O)C |

Canonical SMILES |

CC(C)CCC(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Chemical Transformations and Advanced Derivative Synthesis

Functional Group Interconversions on the Hexanoic Acid Backbone

The hexanoic acid backbone of (R)-2-Acetamido-5-methylhexanoic acid offers two primary sites for chemical modification: the carboxylic acid group and the isobutyl side chain. Strategic manipulation of these sites allows for the synthesis of a diverse array of derivatives.

Carboxylic Acid Derivatization (e.g., Esters, Amides, Anhydrides)

The carboxylic acid functionality is readily converted into a range of derivatives, including esters, amides, and anhydrides, which can alter the compound's physicochemical properties and serve as intermediates for further reactions.

Esters: Esterification of the carboxylic acid is a common transformation. For instance, the synthesis of methyl N-acetyl-L-leucinate is achieved through the acetylation of L-leucine followed by esterification with methanol (B129727). ontosight.ai A convenient method for preparing amino acid methyl esters involves the use of methanol in the presence of trimethylchlorosilane at room temperature, which typically yields the corresponding methyl ester hydrochlorides in good to excellent yields. mdpi.com Microwave-assisted esterification of L-leucine with alcohols like n-butanol, in the absence of a solvent and catalyzed by p-toluenesulfonic acid, has also been shown to be an efficient method. scirp.org

Amides: Amide bond formation is another crucial derivatization. Standard coupling reagents used in peptide synthesis are effective for this transformation. The synthesis of Acetyl-L-leucine amide, for example, can be achieved by first reacting L-leucine with acetyl chloride, followed by treatment with an aqueous ammonia (B1221849) solution. biosynth.com A wide variety of coupling reagents, such as carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HBTU, HATU), can be employed to facilitate the reaction between the carboxylic acid and an amine. researchgate.netluxembourg-bio.com The choice of reagent and conditions is critical to ensure high yields and avoid side reactions like racemization. luxembourg-bio.com

Anhydrides: While less common as stable final products, mixed anhydrides are important reactive intermediates in amide bond formation. The reaction of the carboxylic acid with a chloroformate, such as ethyl chloroformate, in the presence of a base generates a mixed anhydride (B1165640) that readily reacts with an amine to form the desired amide.

| Derivative | Starting Material | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| N-Acetyl-L-leucine methyl ester | L-Leucine | 1) Acetylation, 2) Methanol, Trimethylchlorosilane, room temperature | Good to excellent | ontosight.aimdpi.com |

| N-Acetyl-L-leucine ethyl ester | L-Proline | Triethyl orthoacetate, Toluene, reflux, 24h | 84% | nih.gov |

| N-Acetyl-DL-leucinamide | N-Acetyl-DL-leucine | Ammonia | Data not available | sigmaaldrich.com |

| Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester | L-leucine methyl ester hydrochloride | Carbobenzyloxy-L-asparagine, N-ethyl-5-phenylisoxazolium-3'-sulfonate, Triethylamine, Nitromethane, room temperature | 66-70% | orgsyn.org |

Side Chain Modifications and Homologation

Modification of the isobutyl side chain of this compound can introduce new functionalities and alter the steric and electronic properties of the molecule. Homologation, the extension of the carbon chain, can also be employed to create novel amino acid analogs.

While specific examples for the direct side-chain modification of this compound are not abundant in the readily available literature, general strategies for the functionalization of aliphatic side chains in amino acids can be considered. These may include radical halogenation followed by nucleophilic substitution to introduce groups such as hydroxyl, amino, or cyano moieties.

Homologation can be achieved through various synthetic routes. For instance, the Arndt-Eistert synthesis could potentially be adapted to extend the side chain by one methylene (B1212753) group, leading to the corresponding β-homoamino acid analog. Beta-homo amino acids are known to be valuable in peptide synthesis for enhancing pharmacological properties. peptide.com

Acetamido Moiety Chemical Manipulations

The acetamido group provides another handle for chemical modification, allowing for the exchange of the acyl group or complete deacetylation for subsequent re-functionalization.

N-Acyl Group Exchange Reactions

N-acyl group exchange, or transamidation, offers a direct route to diversify the N-acyl moiety without the need for deacetylation and subsequent acylation. This can be particularly useful for introducing more complex or functionally diverse acyl groups. Transamidation reactions can be challenging due to the stability of the amide bond but can be facilitated by catalysts. nih.gov For example, a two-step process involving the activation of a secondary amide with Boc-anhydride followed by a nickel-catalyzed reaction with an amino acid ester has been shown to be effective. researchgate.net Boric acid and zirconium(IV) chloride have also been reported as catalysts for the transamidation of carboxamides with amines. researchgate.net

Deacetylation and Re-functionalization

The removal of the acetyl group to yield the free amine, (R)-2-amino-5-methylhexanoic acid, opens up a wide range of possibilities for re-functionalization. This process can be achieved through chemical or enzymatic methods.

Enzymatic deacetylation using N-acetyl amino acid deacetylases offers a mild and selective method for removing the acetyl group. researchgate.net These enzymes can hydrolyze the acetyl group, and the resulting free amino acid can then be re-acylated with a different acyl group to introduce a new functionality. Kidney acylases have also been shown to catalyze the deacetylation of N-acyl amino acids. nih.gov

Chemical deacetylation typically requires harsher conditions, which may not be compatible with other sensitive functional groups in the molecule. However, methods for the selective N-deacetylation of aminosugars in the presence of esters and carbamates have been developed, which could potentially be adapted for N-acetyl amino acids. researchgate.net Following deacetylation, the resulting primary amine can be re-functionalized through various reactions, such as acylation with different acid chlorides or anhydrides, alkylation, or arylation, to generate a diverse library of derivatives.

| Transformation | Method | Reagents/Enzyme | Key Features | Reference |

|---|---|---|---|---|

| Enzymatic Deacetylation | Hydrolysis | N-acetyl amino acid deacetylase | Mild and selective removal of the acetyl group. | researchgate.net |

| Enzymatic Deacetylation | Hydrolysis | Kidney acylases | Catalyzes deacetylation of various N-acyl amino acids. | nih.gov |

| Chemical Deacetylation and Re-functionalization | One-pot reaction | Tf2O, 2-FPy, DCM, then PocCl, DIPEA | Allows for deacetylation and subsequent functionalization in a single process. | researchgate.net |

Incorporation into Peptidomimetic and Unnatural Peptide Scaffolds

This compound and its derivatives are valuable building blocks for the synthesis of peptidomimetics and unnatural peptides. nih.gov The incorporation of such non-canonical amino acids can confer desirable properties to peptides, such as increased stability against enzymatic degradation, enhanced receptor binding affinity, and improved pharmacokinetic profiles. researchgate.net

The N-acetyl group at the N-terminus can mimic the N-terminal acetylation of natural proteins, which plays a role in protein stability and localization. wikipedia.org Furthermore, the isobutyl side chain can participate in hydrophobic interactions within peptide structures. By modifying the backbone or side chain of this compound before its incorporation, a wide range of structural diversity can be introduced into the resulting peptide.

For example, N-methyl-leucine, a derivative of leucine (B10760876), is found in the glycopeptide antibiotic vancomycin (B549263) and the immunosuppressant cyclosporine A, where it contributes to their biological activity. nih.gov Peptidomimetics can be developed by replacing standard amino acids with analogs like this compound to modulate the peptide's conformation and biological function. azolifesciences.com

| Peptide/Peptidomimetic | Incorporated Leucine Derivative | Significance | Reference |

|---|---|---|---|

| Vancomycin | N-methyl-leucine | Contributes to potency and binding to the peptidoglycan wall of Gram-positive bacteria. | nih.gov |

| Cyclosporine A | N-methyl-leucine | A component of this immunosuppressant drug. | nih.gov |

Solid-Phase Peptide Synthesis (SPPS) Applications

This compound, as an N-acetylated non-proteinogenic amino acid, can be incorporated into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The N-acetylation provides a stable cap at the N-terminus of the amino acid, meaning it would typically be incorporated as the final residue in a peptide chain, or used to block further elongation at a specific point.

The general procedure for its incorporation via SPPS would involve:

Resin Preparation: Starting with a resin-bound amino acid or peptide.

Deprotection: Removal of the temporary N-terminal protecting group (e.g., Fmoc or Boc) from the resin-bound peptide to expose a free amine.

Coupling: Activation of the carboxylic acid of this compound using standard coupling reagents. The activated acid is then reacted with the free amine on the resin.

Washing: Removal of excess reagents and byproducts.

Table 1: Common Coupling Reagents for SPPS

| Coupling Reagent Class | Examples | Additive (Optional) |

|---|---|---|

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Oxyma, HOBt |

| Phosphonium Salts | PyBOP, HBTU, HATU | - |

The choice of coupling reagent and conditions would be optimized to ensure efficient acylation and minimize any potential side reactions. Given that the N-terminus is already acetylated, it does not require a temporary protecting group like Fmoc or Boc.

Solution-Phase Peptide Coupling Strategies

In solution-phase synthesis, this compound can be coupled to other amino acids or peptide fragments. This method is often employed for large-scale synthesis or for complex fragments that are difficult to assemble on a solid support.

The process is similar to SPPS in terms of chemical steps but is carried out entirely in a suitable solvent.

Protection: The C-terminal amino acid or peptide fragment to be coupled is typically protected as an ester (e.g., methyl or benzyl (B1604629) ester).

Activation: The carboxylic acid of this compound is activated using a coupling reagent.

Coupling: The activated acid is reacted with the deprotected N-terminus of the other component.

Purification: The resulting dipeptide or larger peptide is purified, often by chromatography or crystallization.

This approach offers flexibility in purification at each step, which can lead to a highly pure final product.

Design of Conformationally Constrained Analogues

The isobutyl side chain of this compound provides a non-polar and sterically demanding feature. This can be exploited in the design of peptidomimetics with restricted conformations. Introducing this residue into a peptide backbone can influence the local secondary structure, potentially inducing turns or disrupting helical structures.

Methods to create more rigid analogues could involve:

Cyclization: Incorporating the amino acid into a cyclic peptide. The side chain can influence the preferred ring conformation.

Side Chain Modification: Introducing unsaturation (e.g., a double bond) into the isobutyl side chain to create a more planar and rigid structure.

Lactam Bridging: Forming a covalent bond between the side chain and another part of the peptide backbone.

These strategies are employed to lock the peptide into a specific bioactive conformation, which can enhance binding affinity to biological targets.

Synthesis of Structural Analogues for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships of a peptide containing this compound, a variety of structural analogues would be synthesized. These studies are crucial for optimizing the biological activity of a lead compound.

| Stereochemistry | Using the (S)-enantiomer | To assess the importance of stereochemistry for biological activity. |

By systematically altering these features and assessing the impact on biological activity, researchers can build a detailed understanding of the pharmacophore.

Chiral Building Block Applications in Complex Molecule Assembly

The defined stereochemistry at the α-carbon makes this compound a valuable chiral building block for the synthesis of more complex molecules, beyond peptides. The acetamido and carboxylic acid groups provide handles for a variety of chemical transformations.

Potential applications include:

Asymmetric Synthesis: The chiral center can be used to induce stereoselectivity in subsequent reactions.

Synthesis of Natural Product Analogues: It can serve as a starting material for the synthesis of complex natural products or their analogues that contain a similar structural motif.

Development of Novel Heterocycles: The functional groups can be used to construct chiral heterocyclic scaffolds, which are common in medicinal chemistry.

The utility of this compound as a chiral building block lies in its ability to introduce a specific stereochemical and structural element into a larger, more complex target molecule.

Enzymatic and Biocatalytic Investigations in Vitro and Mechanistic

Substrate Specificity and Kinetic Characterization of Biocatalysts

The biosynthesis and degradation of N-acetylated amino acids are governed by specific enzymes whose substrate preferences are critical to their function. For (R)-2-Acetamido-5-methylhexanoic acid, enzymes such as D-amino acid-N-acetyltransferase and aminoacylases are of primary interest.

D-amino acid-N-acetyltransferase (DNT), found in organisms like Saccharomyces cerevisiae, plays a role in the detoxification of D-amino acids by catalyzing their N-acetylation. science.gov This process serves as a primary biosynthetic route for this compound from its precursor, D-leucine. science.gov

Conversely, the hydrolysis of N-acetylated amino acids is catalyzed by deacetylases and aminoacylases. researchgate.nethmdb.ca Aminoacylase I, a zinc-binding enzyme, facilitates the release of free aliphatic amino acids from their N-acetylated forms. hmdb.ca While many amidases and acylases exhibit high stereoselectivity for L-enantiomers, specific enzymes capable of hydrolyzing N-acetyl-D-amino acids are crucial for their metabolism. nih.govnih.gov For instance, N-acetyl amino acid deacetylases from various microbial sources like Escherichia coli can catalyze the hydrolysis of acetylated amino acids to remove the acetyl group. researchgate.net The substrate specificity of these enzymes is broad, but activity can be significantly influenced by the structure of the amino acid side chain. For example, an L-selective amidase from Ochrobactrum anthropi showed high activity towards a wide range of aliphatic and aromatic amino acid amides but had low activity for substrates with bulky side chains like DL-t-Leucine-NH₂. nih.gov

Table 1: Biocatalysts Involved in N-Acetylated Amino Acid Metabolism

| Enzyme Class | Reaction | Relevance to this compound | Source Organism Example |

|---|---|---|---|

| D-amino acid-N-acetyltransferase (DNT) | D-Leucine + Acetyl-CoA → this compound + CoA | Biosynthesis | Saccharomyces cerevisiae science.gov |

| N-acetyl amino acid deacetylase | This compound + H₂O → D-Leucine + Acetate | Degradation | Escherichia coli researchgate.net |

Enzyme Inhibition Studies of Acetamido Acid Analogs (in vitro)

N-acetylated amino acids and their derivatives have been extensively studied as inhibitors of various enzymes, particularly proteases and amidohydrolases. Their structure can be modified to mimic the transition state of an enzymatic reaction, leading to potent inhibition. tandfonline.comacs.org

A common mechanism of inhibition by amino acid analogs involves mimicking the tetrahedral intermediate formed during amide or peptide bond hydrolysis. tandfonline.comacs.org For example, analogs where the carboxyl group is replaced by a tetrahedral phosphonic or boronic acid moiety have proven to be potent transition-state analogue inhibitors of zinc proteases and chymotrypsin. tandfonline.com The phosphonate (B1237965) group is believed to mimic the presumed tetrahedral gem-diolate intermediate that forms upon nucleophilic attack of water on the scissile carbonyl group. tandfonline.com Similarly, potent inhibitors for N-acetyl-D-glutamate deacetylase have been synthesized that mimic this tetrahedral intermediate, binding to the enzyme with affinities up to 500,000-fold tighter than the substrate. acs.org This tight binding results from the inhibitor's ability to fit snugly into the enzyme's active site and interact favorably with key catalytic residues.

The inhibitory potency of acetamido acid analogs is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies are crucial for designing potent and selective inhibitors. nih.gov Key factors influencing activity include the nature of the amino acid side chain, the type of acyl group, and the stereochemistry of the molecule.

A study on N-arachidonoyl-amino acids as inhibitors of fatty acid amide hydrolase (FAAH) highlighted the importance of these structural features. nih.gov The inhibitory potency varied significantly depending on the amino acid used and the animal species from which the enzyme was sourced. nih.gov For instance, while N-arachidonoyl-glycine was the most potent inhibitor of rat and mouse FAAH, N-arachidonoyl-isoleucine was only active against the human enzyme. nih.gov This demonstrates that subtle changes in the inhibitor's structure can dramatically alter its interaction with the target enzyme.

Table 2: Example of Structure-Activity Relationship for N-Arachidonoyl-Amino Acid Analogs as FAAH Inhibitors

| Compound | Enzyme Source | Inhibitory Activity |

|---|---|---|

| N-arachidonoyl-glycine | Rat, Mouse | Potent inhibitor nih.gov |

| N-arachidonoyl-glycine | Human | Less potent than on rodent enzymes nih.gov |

| N-arachidonoyl-isoleucine | Human | Active inhibitor nih.gov |

| N-arachidonoyl-isoleucine | Rat, Mouse | Inactive nih.gov |

| N-arachidonoyl-alanine (L-isomer) | Species-dependent | Varying degrees of potency nih.gov |

Biotransformation Pathways in Model Biological Systems (non-human, in vitro)

In non-human biological systems, this compound can be formed and degraded through specific metabolic pathways, particularly in microorganisms. These pathways are often involved in detoxification or nutrient utilization.

In microbial systems such as yeast, the N-acetylation of D-amino acids is a recognized detoxification mechanism. science.gov When exposed to potentially toxic concentrations of D-amino acids, Saccharomyces cerevisiae utilizes D-amino acid-N-acetyltransferase to convert them into their corresponding N-acetylated forms. science.gov Therefore, in this model system, D-leucine would be biotransformed into this compound. The resulting N-acetylated compound is generally less toxic and can be managed by the cell. Conversely, other microbes possess deacetylases that can hydrolyze the N-acetyl group, releasing the D-amino acid and acetate, which can then be channeled into other metabolic pathways. researchgate.net

The primary pathways for this compound metabolism involve a cycle of acetylation and deacetylation.

Biosynthesis: The principal biosynthetic route is the N-acetylation of D-leucine, catalyzed by a D-amino acid-N-acetyltransferase, utilizing acetyl-CoA as the acetyl group donor. science.gov This reaction is analogous to the N-terminal acetylation of proteins, a common modification in eukaryotes catalyzed by N-terminal acetyltransferases (NATs). wikipedia.org

Degradation: The degradation pathway involves the hydrolysis of the amide bond by N-acetyl amino acid deacetylases or aminoacylases. researchgate.nethmdb.ca This reaction regenerates D-leucine and produces acetate. This hydrolytic cleavage is a critical step, as N-terminal acetylation can otherwise protect against certain types of protein degradation. nih.gov In some contexts, N-acetylated amino acids can be generated from the breakdown of larger acetylated peptides by enzymes like N-acylpeptide hydrolase. hmdb.ca

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetate |

| Acetyl-CoA |

| D-Leucine |

| DL-t-Leucine-NH₂ |

| N-acetyl-D-glutamate |

| N-acetyl-L-phenylalanine |

| N-arachidonoyl-alanine |

| N-arachidonoyl-glycine |

Development of Multi-Enzyme Cascade Reactions

The synthesis of enantiomerically pure compounds such as this compound is a critical endeavor in the pharmaceutical and fine chemical industries. Multi-enzyme cascade reactions have emerged as a powerful strategy, offering significant advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. These one-pot syntheses, where the product of one enzymatic reaction becomes the substrate for the next, streamline production by eliminating the need for intermediate purification steps, thus saving time and resources.

A prominent and well-established multi-enzyme cascade for the production of chiral N-acetylated amino acids is the dynamic kinetic resolution (DKR) of a racemic mixture of the corresponding N-acetyl amino acid. This approach can theoretically achieve a 100% conversion of the starting racemic material into the desired single enantiomer. For the specific synthesis of this compound, a hypothetical yet highly plausible multi-enzyme cascade can be designed based on known enzymatic activities and reaction principles.

This process would typically start with a racemic mixture of N-acetyl-2-amino-5-methylhexanoic acid, denoted as (R,S)-2-Acetamido-5-methylhexanoic acid. The core of the cascade would involve two key enzymes: a stereoselective acylase and a racemase.

In the context of producing the (R)-enantiomer, an L-selective acylase is commonly employed. This enzyme specifically catalyzes the hydrolysis of the acetyl group from the (S)-enantiomer, (S)-2-Acetamido-5-methylhexanoic acid, to yield the free amino acid (S)-2-amino-5-methylhexanoic acid and acetate. The desired (R)-enantiomer, this compound, is not recognized by the L-selective acylase and remains unreacted.

To overcome the 50% theoretical yield limitation of a standard kinetic resolution, an N-acylamino acid racemase (NAAAR) is introduced into the reaction mixture. tandfonline.comnih.gov This enzyme facilitates the continuous in-situ racemization of the unreacted this compound back into the racemic mixture. This newly formed (S)-enantiomer can then serve as a substrate for the L-selective acylase, effectively pulling the equilibrium of the reaction towards the formation of the (S)-amino acid and leaving the desired (R)-acetylated amino acid to accumulate. However, for the production of the (R)-acetylated amino acid as the final product, this specific cascade is less direct.

A more direct multi-enzyme cascade for the production of (R)-2-amino-5-methylhexanoic acid, the precursor to this compound, would involve a D-selective acylase in combination with an N-acylamino acid racemase. In this scenario, the D-selective acylase would hydrolyze the (R)-enantiomer from the racemic N-acetyl mixture. The NAAAR would then convert the remaining (S)-N-acetyl amino acid to the racemate, allowing for complete conversion to the (R)-amino acid. The final product could then be obtained through a subsequent chemical acetylation step.

A three-enzyme cascade has been successfully developed for the synthesis of diastereomerically pure γ-oxyfunctionalized α-amino acids. nih.govresearchgate.net This system couples a dynamic kinetic resolution, using an N-acylamino acid racemase (NAAAR) and an L-selective aminoacylase, with a stereoselective isoleucine dioxygenase. nih.govresearchgate.net This demonstrates the feasibility of integrating DKR processes with additional enzymatic steps to create more complex chiral molecules in a one-pot reaction. Under optimized conditions, this cascade achieved quantitative conversion of racemic N-acetylmethionine into L-methionine-(S)-sulfoxide with a 97% yield and 95% diastereomeric excess. nih.govresearchgate.net

The successful implementation of such a multi-enzyme cascade for the production of this compound would depend on several factors, including the substrate specificity of the chosen acylase and racemase, as well as the compatibility of the enzymes in a single reaction vessel. Optimization of reaction parameters such as pH, temperature, and cofactor concentrations would be crucial for maximizing the yield and enantiomeric purity of the final product.

The following table summarizes a potential bienzymatic system for the dynamic kinetic resolution of (R,S)-2-Acetamido-5-methylhexanoic acid.

| Enzyme | Role in Cascade | Substrate(s) | Product(s) |

| L-Aminoacylase | Enantioselective hydrolysis | (S)-2-Acetamido-5-methylhexanoic acid | (S)-2-Amino-5-methylhexanoic acid + Acetate |

| N-Acylamino acid racemase (NAAAR) | Racemization of the unreactive enantiomer | This compound | (R,S)-2-Acetamido-5-methylhexanoic acid |

This cascade would result in the accumulation of (S)-2-amino-5-methylhexanoic acid and unreacted this compound, which can then be separated.

Alternatively, a system designed to produce the precursor for this compound is presented below.

| Enzyme | Role in Cascade | Substrate(s) | Product(s) |

| D-Aminoacylase | Enantioselective hydrolysis | This compound | (R)-2-Amino-5-methylhexanoic acid + Acetate |

| N-Acylamino acid racemase (NAAAR) | Racemization of the unreactive enantiomer | (S)-2-Acetamido-5-methylhexanoic acid | (R,S)-2-Acetamido-5-methylhexanoic acid |

This system would yield the desired (R)-amino acid, which can then be chemically acetylated to produce the final product.

Investigation of Biological Interactions and Activities Cellular and Molecular Mechanistic Studies

Target Identification and Molecular Binding Assays (in vitro)

Comprehensive searches of scientific literature and databases have not yielded specific studies focused on the direct molecular targets or binding characteristics of (R)-2-Acetamido-5-methylhexanoic acid.

There are currently no publicly available research findings that detail the binding affinity of this compound to any specific receptors.

No studies have been identified that specifically investigate the inhibitory or modulatory effects of this compound on enzyme activity or its enzymatic turnover.

Cellular Pathway Perturbations in Cultured Cell Lines (in vitro mechanistic studies)

Detailed mechanistic studies on the effects of this compound on cellular pathways and processes in cultured cell lines have not been reported in the available scientific literature.

There is no available data from in vitro studies that describes the perturbation of any cellular signaling pathways by this compound.

Research detailing the modulation of cellular processes such as proliferation or differentiation by this compound is not present in the current body of scientific literature.

Structure-Activity Relationship (SAR) Development from Mechanistic Studies

Due to the absence of direct mechanistic studies on this compound, a formal Structure-Activity Relationship (SAR) cannot be constructed. However, insights can be drawn from related N-acetylated amino acids, such as N-acetyl-leucine, to hypothesize the potential influence of the N-acetyl group on the biological activity of the parent molecule.

The acetylation of the amino group in amino acids can significantly alter their physicochemical properties, which in turn can affect their biological activity. For instance, the acetylation of leucine (B10760876) has been shown to switch its primary mode of cellular uptake from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1). nih.gov This change in transporter affinity can lead to altered pharmacokinetics and biodistribution.

Further research, including systematic modifications of the this compound structure and subsequent biological testing, would be necessary to establish a clear SAR profile.

Antimicrobial Activity Evaluation Against Pathogen Strains (in vitro)

This compound, also known as N-acetyl-D-leucine, has been investigated for its biological activities, with a notable focus on its interactions with microbial systems. As a D-amino acid derivative, its antimicrobial properties are primarily associated with the ability to interfere with bacterial community structures, specifically biofilms, rather than exhibiting potent direct bactericidal or bacteriostatic effects.

A thorough review of available scientific literature does not yield specific Minimum Inhibitory Concentration (MIC) data for this compound against a range of common pathogenic bacterial strains. Research on this compound has largely centered on its role as a D-amino acid in modulating bacterial biofilm formation, rather than its capacity to directly inhibit microbial growth. D-amino acids, including N-acetyl-D-leucine, are recognized for their ability to trigger the disassembly of biofilms at concentrations that are often sub-lethal. lktlabs.comnih.gov

The table below reflects the current lack of specific MIC values in publicly accessible research.

| Pathogen Strain | Minimum Inhibitory Concentration (MIC) |

| Data Not Available | Data Not Available |

This table is intended to be interactive. As of the latest research, no specific MIC values for this compound against pathogenic bacteria have been published.

The antimicrobial activity of this compound is primarily understood through its action as a D-amino acid that influences bacterial biofilms. lktlabs.com Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from environmental stresses, including antibiotics.

The proposed mechanisms of action of this compound against microbial biofilms include:

Biofilm Disassembly: D-amino acids, including D-leucine, have been shown to induce the disassembly of established biofilms in various bacterial species such as Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov This effect is achieved at nanomolar concentrations, suggesting a signaling role rather than direct toxicity. nih.gov

Interference with Biofilm Matrix: The mechanism of biofilm disassembly involves the release of amyloid fibers that are crucial for maintaining the structural integrity of the biofilm matrix. lktlabs.com this compound, as a source of D-leucine upon deacylation by bacterial enzymes, is thought to contribute to this process. lktlabs.com

Incorporation into the Cell Wall: D-amino acids can be incorporated into the peptidoglycan layer of the bacterial cell wall. lktlabs.com This incorporation can alter the properties of the cell wall and may interfere with the processes that lead to the formation and stability of biofilms.

Indirect Inhibition of Protein Synthesis: Some studies suggest that D-amino acids may indirectly inhibit biofilm formation by interfering with bacterial protein synthesis, although this mechanism is less well-defined for N-acetyl-D-leucine specifically. lktlabs.com

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating (R)-2-Acetamido-5-methylhexanoic acid from potential impurities and its corresponding (S)-enantiomer. The determination of enantiomeric excess (% ee) is particularly crucial for stereospecific compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for resolving enantiomers and quantifying the enantiomeric purity of this compound. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective for the separation of N-acylated amino acids. phenomenex.com These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that facilitate chiral recognition. Another powerful class of CSPs for this purpose are the macrocyclic glycopeptide antibiotics, like teicoplanin, which can separate a broad range of underivatized and N-derivatized amino acids. nih.govsigmaaldrich.comsigmaaldrich.com The separation can be optimized by adjusting the mobile phase composition, typically a mixture of a nonpolar solvent (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), and by adding acidic or basic modifiers to control the ionization state of the analyte's carboxylic acid group. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Retention Time (S)-enantiomer | ~12.5 min |

| Expected Retention Time (R)-enantiomer | ~14.8 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. Due to its polarity and high boiling point, this compound is not directly amenable to GC analysis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Therefore, chemical derivatization is a mandatory step to increase its volatility.

Common derivatization strategies involve two main reactions:

Esterification: The carboxylic acid group is converted to an ester, typically a methyl or propyl ester, by reacting with an alcohol in the presence of an acid catalyst. nih.govnih.gov

Silylation: The active hydrogens on the carboxyl and amide groups are replaced with a nonpolar silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. thermofisher.comnih.govresearchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. sigmaaldrich.comresearchgate.net

Once derivatized, the compound can be separated on a low- to mid-polarity capillary GC column and detected by mass spectrometry (MS), which provides both quantification and structural information based on the fragmentation pattern.

Table 2: Typical GC-MS Parameters for the Trimethylsilyl (TMS) Derivative

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| GC Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold 2 min, ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Key Fragments (m/z) | [M-15]⁺ (loss of CH₃), [M-117]⁺ (loss of COOTMS) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H and ¹³C NMR Spectroscopic Assignments

¹H (Proton) and ¹³C (Carbon-13) NMR spectra provide the primary information for structural assignment. The chemical shifts (δ), signal multiplicities (splitting), and integrals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, allow for the unambiguous assignment of each atom in the molecule's structure. The predicted assignments for this compound are based on established values for similar structural fragments. rsc.orgchemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (in CDCl₃, TMS)

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 | C OOH | ~11-12 (broad s, 1H) | ~175-176 |

| 2 | C H-NH | ~4.5-4.6 (m, 1H) | ~52-53 |

| 3 | C H₂ | ~1.6-1.8 (m, 2H) | ~32-33 |

| 4 | C H₂ | ~1.2-1.4 (m, 2H) | ~27-28 |

| 5 | C H(CH₃)₂ | ~1.5-1.6 (m, 1H) | ~38-39 |

| 6, 6' | CH(C H₃)₂ | ~0.85-0.90 (d, 6H) | ~22-23 |

| - | NH-C O | - | ~170-171 |

| - | CO-C H₃ | ~2.0-2.1 (s, 3H) | ~23-24 |

| - | NH | ~6.0-6.5 (d, 1H) | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete molecular structure. sdsu.eduyoutube.comweebly.com

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings through two or three bonds. This experiment would confirm the connectivity of the entire alkyl chain from the proton at C2 to the methyl groups at C6/6'. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This is used to definitively assign the carbon signals based on the more easily assigned proton signals. nih.govlibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting non-protonated carbons (like the carbonyls) to the rest of the structure. For example, it would show a correlation from the acetyl methyl protons to the amide carbonyl carbon, and from the H2 proton to the carboxylic acid carbon (C1). youtube.comlibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of their bonding connectivity. This can provide information about the molecule's preferred conformation.

Table 4: Expected Key 2D NMR Correlations for Structural Confirmation

| Technique | Proton(s) | Correlated Atom(s) | Information Gained |

|---|---|---|---|

| COSY | H2 | H3, NH | Confirms C2-C3 and C2-NH connectivity |

| COSY | H5 | H4, H6/6' | Confirms C4-C5-C6 connectivity |

| HSQC | H2 (~4.5 ppm) | C2 (~52 ppm) | Direct C2-H2 bond confirmation |

| HSQC | H6/6' (~0.88 ppm) | C6/6' (~22 ppm) | Direct C6-H6 bond confirmation |

| HMBC | H2 | C1, C4, Amide CO | Confirms position of acetamido and carboxyl groups |

| HMBC | Acetyl-CH₃ | Amide CO | Confirms structure of the acetamido group |

| NOESY | NH | H2, H3 | Provides conformational details around the chiral center |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a sensitive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. Soft ionization techniques such as Electrospray Ionization (ESI) are typically used for polar molecules like N-acylated amino acids, as they usually produce an intact molecular ion with minimal fragmentation. nih.gov

The analysis would confirm the molecular weight of this compound (C₈H₁₅NO₃, Exact Mass: 173.1052). In positive ion mode ESI-MS, the compound is expected to be detected primarily as the protonated molecule [M+H]⁺ (m/z 174.1125) or the sodium adduct [M+Na]⁺ (m/z 196.0944).

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable structural information. For N-acetylated amino acids, common fragmentation pathways include the loss of water (-18 Da), the loss of ketene (B1206846) from the acetyl group (-42 Da), and the cleavage of the amide bond. nih.govplos.org

Table 5: Predicted ESI-MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 174.1)

| Predicted m/z | Proposed Loss / Fragment Structure |

|---|---|

| 156.1 | [M+H - H₂O]⁺ |

| 132.1 | [M+H - CH₂CO]⁺ (Loss of ketene) |

| 129.1 | [M+H - H₂O - CO]⁺ or [M+H - COOH]⁺ |

| 114.1 | [M+H - CH₃COOH]⁺ (Loss of acetic acid) |

| 86.1 | Immonium ion [CH(NH₂)-CH₂-CH₂-CH(CH₃)₂]⁺ after rearrangement |

| 72.1 | Fragment from cleavage at C2-C3 bond |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a molecular formula of C9H17NO3, HRMS can confirm this composition by distinguishing its exact mass from other molecules with the same nominal mass.

The analysis is typically performed using techniques like electrospray ionization (ESI) coupled with a high-resolution mass analyzer such as an Orbitrap or a time-of-flight (TOF) detector. In positive ion mode, the molecule is expected to be observed primarily as the protonated species [M+H]+ or as an adduct with sodium [M+Na]+ or potassium [M+K]+. The experimentally measured m/z value is then compared to the theoretically calculated exact mass. A mass accuracy within a few parts per million (ppm) provides strong evidence for the proposed elemental formula.

Table 1: Theoretical Exact Masses for HRMS Analysis of this compound (C9H17NO3)

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M+H]+ | [C9H18NO3]+ | 188.12812 |

| [M+Na]+ | [C9H17NNaO3]+ | 210.11006 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]+ (m/z 188.13) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern offers insights into the molecule's connectivity.

The fragmentation of N-acetylated amino acids is well-characterized. Key fragmentation pathways for this compound would be expected to include:

Neutral loss of water (H2O): A common fragmentation for carboxylic acids, leading to a fragment ion at m/z ~170.12.

Neutral loss of acetic acid (CH3COOH): Cleavage of the amide bond can result in the loss of the acetyl group along with the hydroxyl group, or through a rearrangement, leading to a fragment ion corresponding to the amino acid backbone.

Cleavage of the side chain: Fragmentation of the isobutyl side chain can occur.

Formation of immonium ions: A characteristic fragmentation for amino acids, though N-acetylation can alter this pathway. For the analogous N-acetyl-leucine, a key fragmentation transition is from the precursor ion (m/z 174.1) to a product ion at m/z 86.1, corresponding to the immonium ion of leucine (B10760876) following the loss of the acetyl group and carboxylic acid moiety. nih.gov A similar fragmentation would be expected for this compound.

Table 2: Predicted MS/MS Fragmentation of [C9H18NO3]+ (m/z 188.13)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |

|---|---|---|---|

| 188.13 | 170.12 | H2O (18.01 Da) | [C9H16NO2]+ |

| 188.13 | 146.12 | C2H2O (42.01 Da) | [C7H16NO3]+ |

| 188.13 | 128.11 | CH3COOH (60.02 Da) | [C7H14N]+ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its carboxylic acid and secondary amide functional groups.

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. orgchemboulder.comlibretexts.org

N-H Stretch (Secondary Amide): A single, sharp to moderately broad peak is anticipated around 3300-3500 cm⁻¹. libretexts.orglibretexts.org

C-H Stretches (Alkyl): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the stretching of C-H bonds in the methyl and methylene (B1212753) groups.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group in a saturated carboxylic acid. libretexts.orgyoutube.com

C=O Stretch (Amide I Band): A strong absorption, typically between 1630-1680 cm⁻¹, arises from the carbonyl stretching of the secondary amide. pg.edu.pl

N-H Bend (Amide II Band): A medium to strong band is expected around 1510-1570 cm⁻¹, resulting from the in-plane bending of the N-H bond. libretexts.orgpg.edu.pl

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C=O stretches are visible, C-C and C-H vibrations are often more prominent.

C-H Vibrations: Strong signals in the 2800-3000 cm⁻¹ region are expected from the alkyl side chain.

Amide I and III Bands: The Amide I band (C=O stretch) is typically observed, while the Amide III band (a complex mix of C-N stretching and N-H bending) appears in the 1200-1300 cm⁻¹ region.

Carboxylic Acid Modes: The C=O stretch is also visible, often around 1650-1680 cm⁻¹ in aqueous solution. Raman is particularly useful for studying amino acids in solution. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | IR | 2500-3300 | Broad, Strong |

| Secondary Amide | N-H stretch | IR | 3300-3500 | Medium, Sharp |

| Alkyl Groups | C-H stretch | IR, Raman | 2850-2960 | Strong |

| Carboxylic Acid | C=O stretch | IR | 1700-1725 | Strong, Sharp |

| Secondary Amide | C=O stretch (Amide I) | IR, Raman | 1630-1680 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. wikipedia.org This technique provides precise coordinates for each atom, allowing for the determination of bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers.

For this compound, obtaining a single crystal of suitable quality would allow for its analysis by X-ray diffraction. The diffraction pattern is used to generate an electron density map of the molecule, from which the atomic positions are refined. The resulting structural model unequivocally establishes the spatial arrangement of the four different substituents around the chiral carbon (C2), confirming the (R) configuration. This is achieved through the analysis of anomalous dispersion effects (e.g., using the Flack parameter), which distinguishes between the two possible enantiomers.

Table 4: Illustrative Crystal Structure Data for a Similar Compound, (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimension a | 8.639 Å |

| Unit Cell Dimension b | 14.006 Å |

| Unit Cell Dimension c | 8.727 Å |

| Unit Cell Angles (α,β,γ) | 90°, 90°, 90° |

This data demonstrates how X-ray crystallography provides a detailed geometric description of the molecule within the crystal lattice, thereby providing conclusive proof of its absolute stereochemistry and preferred solid-state conformation.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-acetyl-leucine |

| (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid |

| N-acetyl-DL-leucine |

Emerging Research Directions and Future Prospects

Development of Next-Generation Chiral Catalysts for Related Syntheses

The enantioselective synthesis of chiral amino acids is a cornerstone of pharmaceutical and materials science. omicsonline.orgresearchgate.net The development of highly efficient and selective chiral catalysts is paramount for the synthesis of compounds like (R)-2-Acetamido-5-methylhexanoic acid. Current research is focused on several promising avenues:

Transition Metal Catalysis: The use of transition metals like iridium, rhodium, and nickel, combined with chiral ligands, has shown great promise in the asymmetric hydrogenation of prochiral precursors to afford enantiomerically pure amino acids. nih.govacs.org For instance, iridium complexes with chiral phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of N-alkyl imines, which can be subsequently converted to N-alkyl amino acids. nih.gov Future research will likely focus on developing more robust and recyclable catalysts with higher turnover numbers and enantioselectivity for substrates structurally similar to the precursors of this compound.

Organocatalysis: Metal-free organocatalysts, such as chiral phosphoric acids and bifunctional amine-thioureas, are gaining traction due to their lower toxicity and environmental impact. mdpi.com These catalysts have been effectively used in a variety of asymmetric transformations, including Mannich and Michael reactions, to produce chiral amino acid derivatives. mdpi.com The development of novel organocatalysts with tailored steric and electronic properties could provide a more sustainable route for the synthesis of this compound.

Biocatalysis: Enzymes, with their inherent chirality and high specificity, offer a powerful tool for the synthesis of enantiopure compounds. researchgate.netdovepress.com Engineered enzymes, such as transaminases and dehydrogenases, are being developed to catalyze the synthesis of non-natural amino acids with high efficiency and selectivity. dovepress.com This approach could be particularly advantageous for the industrial-scale production of this compound.

Applications in Chemical Biology as Mechanistic Probes

N-acetylated amino acids are increasingly being utilized as chemical probes to investigate complex biological processes. mdpi.comnih.gov Their structural similarity to natural amino acids allows them to interact with biological systems, while the N-acetyl group can modulate their properties and provide a handle for further functionalization.

Potential applications for this compound as a mechanistic probe include:

Metabolic Labeling: Isotopically labeled versions of this compound could be used to trace metabolic pathways and understand the roles of related endogenous molecules. Studies on other N-acetylated amino acids have shown that they can be incorporated into metabolic pathways, providing insights into cellular processes. nilssonlab.se For example, protected N-acetyl muramic acid probes have been used to study bacterial peptidoglycan incorporation. acs.orgnih.gov

Enzyme Inhibition Studies: As a structural analog of natural amino acids, this compound could be designed to act as a specific inhibitor for enzymes involved in amino acid metabolism. This would allow for the detailed study of enzyme function and the development of potential therapeutic agents.

Probing Protein-Protein Interactions: By incorporating photo-crosslinkers or other reactive groups, derivatives of this compound could be used to map protein-protein interactions within the cellular environment.

Exploration as Building Blocks for Supramolecular Assemblies

The self-assembly of small molecules into well-defined nanostructures is a rapidly growing field with applications in drug delivery, tissue engineering, and materials science. N-acetylated amino acids have been shown to be excellent building blocks for such supramolecular assemblies due to their ability to form hydrogen bonds and other non-covalent interactions. jpn.orgresearchgate.net

Future research in this area could involve:

Hydrogel Formation: The self-assembly of this compound derivatives could lead to the formation of hydrogels, which are highly hydrated, three-dimensional polymer networks. These hydrogels could be designed to be responsive to stimuli such as pH or temperature, making them suitable for controlled drug release applications.

Nanofiber and Nanotube Fabrication: The controlled self-assembly of this compound could lead to the formation of nanofibers and nanotubes with defined dimensions and properties. nih.gov These nanomaterials could find applications in areas such as catalysis, sensing, and electronics. Research on N-acyl-L-aspartic acids has demonstrated the formation of helical, fibrous assemblies. jpn.org

Targeted Drug Delivery: By functionalizing the supramolecular assemblies with targeting ligands, it may be possible to achieve site-specific delivery of therapeutic agents. The N-acetyl group can play a crucial role in promoting axial self-assembly and fiber growth. researchgate.net

Integration into Automated Synthesis Platforms

The increasing demand for complex organic molecules has driven the development of automated synthesis platforms that can accelerate the discovery and optimization of new compounds. The integration of the synthesis of chiral molecules like this compound into these platforms is a key area of future research.

Key technologies in this domain include:

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better process control, and higher yields. nih.govyoutube.com The development of flow-based methods for the enantioselective synthesis and N-acetylation of amino acids would enable the rapid and efficient production of this compound and its derivatives. nih.govuzh.ch

Solid-Phase Peptide Synthesis (SPPS): Automated SPPS platforms are widely used for the synthesis of peptides. thieme-connect.de While not directly applicable to the synthesis of a single amino acid derivative, the principles of automated solid-phase synthesis could be adapted for the production of libraries of related compounds for screening purposes.

Robotic Systems: The use of robotic platforms for high-throughput synthesis and screening can significantly accelerate the drug discovery process. Integrating the synthesis of this compound into such a platform would allow for the rapid evaluation of its biological activity.

Design of New Ligands for Protein Engineering Applications

Protein engineering aims to create new proteins with novel or enhanced functions. researchgate.netresearchgate.net Non-natural amino acids are valuable tools in this field as they can introduce new chemical functionalities into proteins. researchgate.net this compound could serve as a scaffold for the design of new ligands for protein engineering.

Potential applications include:

Enzyme Redesign: By incorporating this compound into the active site of an enzyme, it may be possible to alter its substrate specificity or catalytic activity.

Development of Novel Protein-Ligand Interactions: The unique structural features of this compound could be exploited to create novel and highly specific interactions with target proteins. This could lead to the development of new therapeutic proteins with improved efficacy and reduced side effects.

Stabilization of Protein Structures: The incorporation of non-natural amino acids can enhance the thermal and chemical stability of proteins, which is crucial for their use in industrial and therapeutic applications.

Data Table: Applications of N-Acetylated Amino Acids in Emerging Research

| Research Area | N-Acetylated Amino Acid Example | Specific Application |

| Chiral Catalysis | N-Acyl-β-(amino) acrylates | Substrate in enantioselective synthesis using Ru and Rh catalysts. hilarispublisher.com |

| Chemical Biology | N-Acetyl Muramic Acid | Mechanistic probe for studying bacterial peptidoglycan incorporation. acs.orgnih.gov |

| Supramolecular Assemblies | N-Acyl-L-aspartic acids | Building block for helical, fibrous supramolecular assemblies. jpn.org |

| Supramolecular Assemblies | N-Acetyl-Capped β-Peptides | Promotes axial self-assembly and fiber growth into higher ordered structures. researchgate.net |

| Automated Synthesis | Various Amino Acids | N-acetylation in continuous-flow systems using acetonitrile. nih.gov |

| Protein Engineering | General N-Acetylated Amino Acids | Incorporation into proteins to expand the protein sequence space and introduce new chemistries. researchgate.net |

Q & A

Q. How can researchers optimize reaction conditions to minimize racemization during synthesis?

- Methodology : Conduct kinetic studies under varying temperatures (0–25°C) and bases (e.g., NaHCO3 vs. Et3N). Chiral GC-MS monitors racemization rates. Low-temperature acetylation (<5°C) and non-polar solvents (e.g., dichloromethane) reduce epimerization risks, as demonstrated in analogous acetamido syntheses .

Q. What in silico tools predict metabolic pathways and toxicity profiles for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.